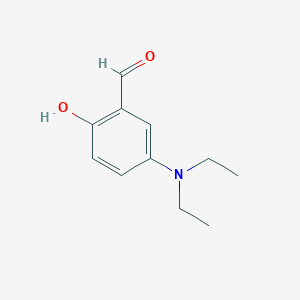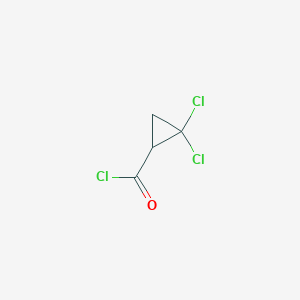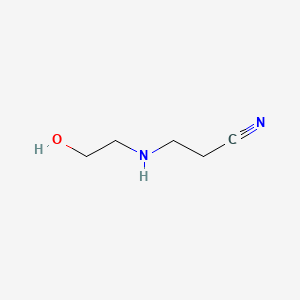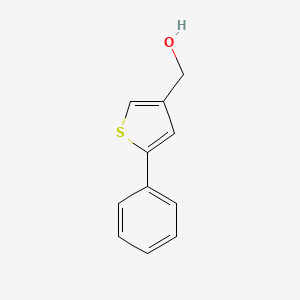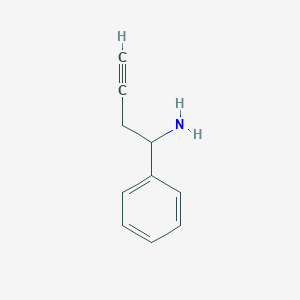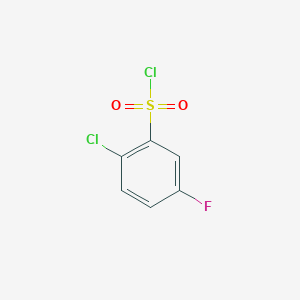
2-(吗啉甲基)二苯甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Morpholinomethyl)benzophenone (2-MMBP) is an important organic compound that has been extensively studied in the field of scientific research. 2-MMBP is a versatile compound with a wide range of properties and applications, making it an attractive molecule for scientists to study. 2-MMBP is a colorless, crystalline solid with a molecular weight of 222.25 g/mol. It has a melting point of approximately 117°C and is soluble in most organic solvents. 2-MMBP is a relatively stable compound and is not easily oxidized or reduced.
科学研究应用
有机发光二极管 (OLED)
基于二苯甲酮的衍生物,例如“2-(吗啉甲基)二苯甲酮”,已用于 OLED 材料的分子设计 . 二苯甲酮核心是合成有机半导体的关键片段 . OLED 在平板显示器和固态照明技术中具有潜在的应用 .
OLED 中的荧光粉
二苯甲酮也作为一种具有高系间跨越效率的经典荧光粉发挥作用 . 这一特性使其成为有效反向系间跨越的引人注目的候选者,从而导致热活化延迟荧光 (TADF) 发射体的开发 .
有机半导体的合成
“2-(吗啉甲基)二苯甲酮”中的二苯甲酮核心作为合成有机半导体的片段引起了广泛的关注 . 有机半导体在各种电子器件中都有应用,包括晶体管、太阳能电池和传感器。
紫外线辐射防护
二苯甲酮广泛应用于各种化妆品和其他材料(例如纺织品或塑料)中,以避免紫外线辐射的破坏性影响 .
水和化妆品样品中二苯甲酮的测定
“2-(吗啉甲基)二苯甲酮”可以使用固相萃取 (SPE) 和填充吸附剂微萃取方法在水和化妆品样品中测定 . 这些方法适用于化妆品质量控制和环境污染评估 .
药物合成
“2-(吗啉甲基)二苯甲酮”具有独特的结构,使其具有多种应用,包括药物合成. 其独特的结构可以用来创造新的药物化合物.
光引发剂
“2-(吗啉甲基)二苯甲酮”可用作光引发剂. 光引发剂是在暴露于辐射时产生活性物质的化合物,并用于各种应用,包括树脂和油墨的固化.
聚合物化学
作用机制
Target of Action
Morpholine derivatives have been known to interact with a variety of biological targets
Mode of Action
It’s known that benzophenone-type photoinitiators, which include 2-(morpholinomethyl)benzophenone, absorb in the uv-c region and generate free radicals . These free radicals can then initiate a polymerization process .
Biochemical Pathways
Benzophenone derivatives are known to participate in free radical reactions . The generated free radicals can then interact with various biochemical pathways.
Pharmacokinetics
Morpholine-containing compounds have been reported to have promising pharmacokinetic and drug-likeness properties .
Result of Action
The generation of free radicals by benzophenone derivatives can lead to various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of 2-(Morpholinomethyl)benzophenone can be influenced by various environmental factors. For instance, the generation of free radicals by benzophenone derivatives is dependent on the absorption of UV radiation . Therefore, the presence and intensity of UV radiation in the environment can significantly influence the action of 2-(Morpholinomethyl)benzophenone.
生化分析
Biochemical Properties
2-(Morpholinomethyl)benzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to interact with cholinesterase enzymes, including acetylcholinesterase and butyrylcholinesterase . These interactions are primarily inhibitory, where 2-(Morpholinomethyl)benzophenone binds to the active sites of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine. This inhibition can lead to increased levels of these neurotransmitters, affecting neural signaling and function.
Cellular Effects
The effects of 2-(Morpholinomethyl)benzophenone on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating the activity of cholinesterase enzymes . This modulation can lead to altered neurotransmitter levels, impacting synaptic transmission and neural communication. Additionally, 2-(Morpholinomethyl)benzophenone has been observed to affect gene expression and cellular metabolism, potentially altering the expression of genes involved in neurotransmitter synthesis and degradation.
Molecular Mechanism
At the molecular level, 2-(Morpholinomethyl)benzophenone exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of cholinesterase enzymes, inhibiting their activity . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which prevent the enzymes from catalyzing the hydrolysis of acetylcholine and butyrylcholine. Additionally, 2-(Morpholinomethyl)benzophenone may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Morpholinomethyl)benzophenone have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to 2-(Morpholinomethyl)benzophenone in in vitro studies has shown sustained inhibition of cholinesterase activity, leading to prolonged increases in neurotransmitter levels. In in vivo studies, the compound’s effects on cellular function have been observed to persist over extended periods, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(Morpholinomethyl)benzophenone vary with different dosages in animal models. At low doses, the compound effectively inhibits cholinesterase activity without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed. These toxic effects are likely due to excessive inhibition of cholinesterase enzymes, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. Threshold effects have been identified, where doses above a certain level result in pronounced toxic effects, highlighting the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
2-(Morpholinomethyl)benzophenone is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . Phase I reactions include oxidation and hydrolysis, catalyzed by cytochrome P450 enzymes, leading to the formation of more hydrophilic metabolites. These metabolites are further processed in phase II reactions, where they undergo conjugation with glucuronic acid or glutathione, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites.
Transport and Distribution
Within cells and tissues, 2-(Morpholinomethyl)benzophenone is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The compound’s localization and accumulation within tissues are influenced by its binding affinity to transport proteins, which can affect its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(Morpholinomethyl)benzophenone is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cholinesterase enzymes and other target proteins . Post-translational modifications, such as phosphorylation, may influence its subcellular distribution by directing it to specific compartments or organelles. These modifications can also affect the compound’s activity, enhancing or inhibiting its interactions with target biomolecules.
属性
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGNDEVPFOAICT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517352 |
Source


|
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
736075-46-0 |
Source


|
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


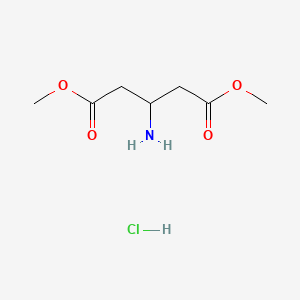

![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)



